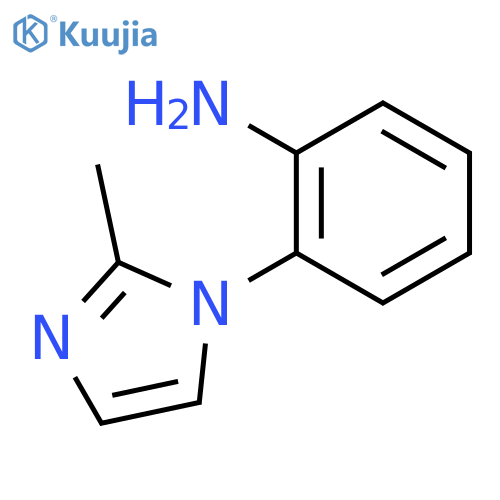

Cas no 26286-55-5 (2-(2-methyl-1H-imidazol-1-yl)aniline)

26286-55-5 structure

商品名:2-(2-methyl-1H-imidazol-1-yl)aniline

2-(2-methyl-1H-imidazol-1-yl)aniline 化学的及び物理的性質

名前と識別子

-

- Benzenamine,2-(2-methyl-1H-imidazol-1-yl)-

- 2-(2-Methyl-1H-imidazol-1-yl)aniline

- 2-(2-methylimidazol-1-yl)aniline

- 2-(2-Methyl-imidazol-1-yl)-phenylamine

- 1-o-Aminophenyl-2-methylimidazol

- Benzenamine, 2-(2-methyl-1H-imidazol-1-yl)-

- BS-16324

- [2-(2-methyl-1H-imidazol-1-yl)phenyl]amine

- EN300-55312

- MFCD08699292

- 26286-55-5

- AMY4648

- SCHEMBL6258693

- CS-0152774

- FT-0759904

- AKOS000148080

- DTXSID40545965

- ALBB-005534

- STK351391

- DB-067598

- 2-(2-methyl-1H-imidazol-1-yl)aniline

-

- MDL: MFCD08699292

- インチ: InChI=1S/C10H11N3/c1-8-12-6-7-13(8)10-5-3-2-4-9(10)11/h2-7H,11H2,1H3

- InChIKey: LLSZMUSXQITSSJ-UHFFFAOYSA-N

- ほほえんだ: CC1=NC=CN1C2=CC=CC=C2N

計算された属性

- せいみつぶんしりょう: 173.09500

- どういたいしつりょう: 173.095297364g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- 密度みつど: 1.17

- ゆうかいてん: 132.5 °C

- ふってん: 372.2°Cat760mmHg

- フラッシュポイント: 178.9°C

- 屈折率: 1.625

- PSA: 43.84000

- LogP: 2.34410

2-(2-methyl-1H-imidazol-1-yl)aniline セキュリティ情報

- 危害声明: Harmful

2-(2-methyl-1H-imidazol-1-yl)aniline 税関データ

- 税関コード:2933290090

- 税関データ:

中国税関コード:

2933290090概要:

2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2-(2-methyl-1H-imidazol-1-yl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM315376-1g |

2-(2-Methyl-1H-imidazol-1-yl)aniline |

26286-55-5 | 95%+ | 1g |

$176 | 2024-07-28 | |

| Chemenu | CM315376-5g |

2-(2-Methyl-1H-imidazol-1-yl)aniline |

26286-55-5 | 95% | 5g |

$426 | 2021-08-18 | |

| TRC | M223438-50mg |

2-(2-methyl-1H-imidazol-1-yl)aniline |

26286-55-5 | 50mg |

$ 50.00 | 2022-06-04 | ||

| abcr | AB223557-500 mg |

2-(2-Methyl-1H-imidazol-1-yl)aniline; 95% |

26286-55-5 | 500MG |

€209.50 | 2022-03-25 | ||

| Fluorochem | 058417-5g |

2-(2-Methyl-imidazol-1-yl)-phenylamine |

26286-55-5 | 5g |

£591.00 | 2022-03-01 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD61413-5g |

2-(2-Methyl-1H-imidazol-1-yl)aniline |

26286-55-5 | 95% | 5g |

¥2791.0 | 2022-03-01 | |

| TRC | M223438-500mg |

2-(2-methyl-1H-imidazol-1-yl)aniline |

26286-55-5 | 500mg |

$ 275.00 | 2022-06-04 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD61413-1g |

2-(2-Methyl-1H-imidazol-1-yl)aniline |

26286-55-5 | 95% | 1g |

¥968.0 | 2022-03-01 | |

| abcr | AB223557-10 g |

2-(2-Methyl-1H-imidazol-1-yl)aniline; 95% |

26286-55-5 | 10g |

€819.00 | 2022-03-25 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X43405-250mg |

2-(2-Methyl-1H-imidazol-1-yl)aniline |

26286-55-5 | 95% | 250mg |

¥564.0 | 2023-09-05 |

2-(2-methyl-1H-imidazol-1-yl)aniline 関連文献

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

26286-55-5 (2-(2-methyl-1H-imidazol-1-yl)aniline) 関連製品

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:26286-55-5)2-(2-methyl-1H-imidazol-1-yl)aniline

清らかである:99%

はかる:5g

価格 ($):363.0